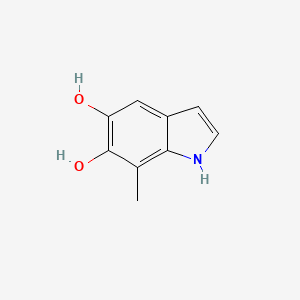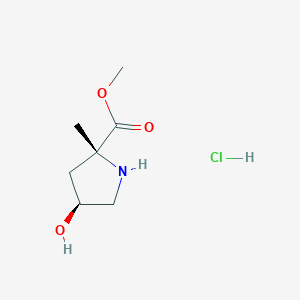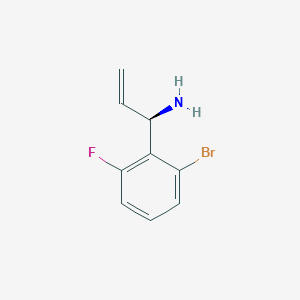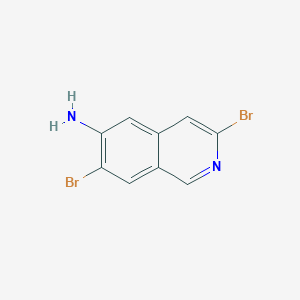
3,7-Dibromoisoquinolin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dibromoisoquinolin-6-amine: is a chemical compound with the molecular formula C₉H₆Br₂N₂ It is a derivative of isoquinoline, featuring two bromine atoms at the 3rd and 7th positions and an amine group at the 6th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling Reaction: One of the primary methods for synthesizing 3,7-Dibromoisoquinolin-6-amine involves the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Another method involves the Buchwald-Hartwig amination, where an aryl halide reacts with an amine in the presence of a palladium catalyst and a phosphine ligand.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the aforementioned synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 3,7-Dibromoisoquinolin-6-amine can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in an organic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted isoquinolines can be formed.
Oxidation Products: Oxidized derivatives of isoquinoline.
Reduction Products: Reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthetic Intermediates: 3,7-Dibromoisoquinolin-6-amine is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: The compound is explored for its potential pharmacological properties, including its role as a building block for drug development.
Industry:
Material Science:
Wirkmechanismus
The mechanism of action of 3,7-Dibromoisoquinolin-6-amine involves its interaction with molecular targets through its amine and bromine functional groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The exact molecular targets and pathways can vary based on the context of its use in research or industry .
Vergleich Mit ähnlichen Verbindungen
- 3,7-Dichloroisoquinolin-6-amine
- 3,7-Difluoroisoquinolin-6-amine
- 3,7-Diiodoisoquinolin-6-amine
Uniqueness: 3,7-Dibromoisoquinolin-6-amine is unique due to the presence of bromine atoms, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo counterparts. The bromine atoms can provide distinct electronic and steric effects, making this compound particularly interesting for specific synthetic and research applications .
Eigenschaften
CAS-Nummer |
1841444-17-4 |
|---|---|
Molekularformel |
C9H6Br2N2 |
Molekulargewicht |
301.96 g/mol |
IUPAC-Name |
3,7-dibromoisoquinolin-6-amine |
InChI |
InChI=1S/C9H6Br2N2/c10-7-1-6-4-13-9(11)3-5(6)2-8(7)12/h1-4H,12H2 |
InChI-Schlüssel |
ARMOIDUMINEXBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=C(N=CC2=CC(=C1N)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


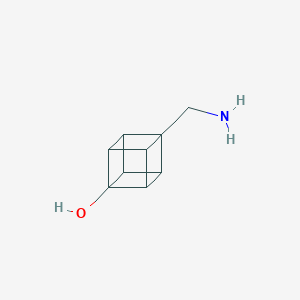
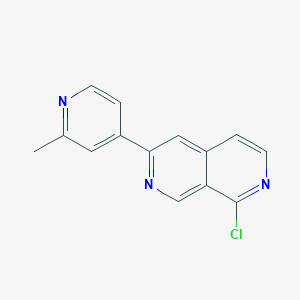

![(1R,2R)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B15234452.png)
![3-Benzoylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15234458.png)
![N-(3-((2R,4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide](/img/structure/B15234481.png)
![2,2-Dimethyl-1-[4-(propan-2-yloxy)phenyl]propan-1-one](/img/structure/B15234493.png)
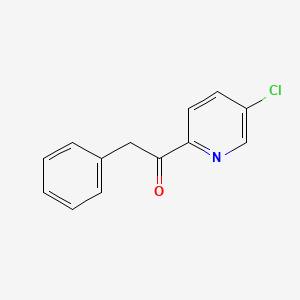
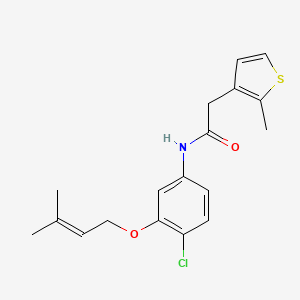
![4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[(thiophen-2-yl)carbonyl]piperidine](/img/structure/B15234509.png)
